![molecular formula C11H18ClN B1286093 4-(tert-Butyl)benzylamine Hydrochloride CAS No. 59528-30-2](/img/structure/B1286093.png)
4-(tert-Butyl)benzylamine Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with key intermediates. For instance, the enantioselective synthesis of a related compound involves an iodolactamization as a crucial step . Another synthesis method includes the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenamines, leading to the formation of aminoquinones . Additionally, the synthesis of N-benzyl-tert-butylamine, a compound with a similar functional group, is achieved through a two-step process involving condensation and subsequent hydrogenation .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was elucidated, showing extensive π-π interactions and hydrogen bonding . Similarly, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid was determined from X-ray data, revealing a conformation that departs from perfect staggering .
Chemical Reactions Analysis
The chemical reactions involving related compounds include oxidative coupling, which leads to the formation of aminoquinones . Schiff base compounds are synthesized from starting materials through condensation and are characterized by their ability to form intramolecular hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic and computational methods. Vibrational spectra, UV, NMR, and HOMO-LUMO analyses provide insights into the properties of these compounds . The thermal, X-ray, and DFT analyses of certain derivatives reveal the presence of intramolecular hydrogen bonds and the stabilization of molecular and crystal structures . The antitumor activity of a related compound was also evaluated, showing promising results against the Hela cell line .
Scientific Research Applications
Environmental and Health Implications
Synthetic phenolic antioxidants, including 4-(tert-Butyl)benzylamine derivatives, have been extensively studied for their environmental occurrence, human exposure, and potential toxicity. These compounds are crucial for extending the shelf life of various products by retarding oxidative reactions. Recent research highlights their detection in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways have been identified through food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest that some derivatives may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. The transformation products of these antioxidants are of particular concern due to their potentially more severe toxic effects compared to their parent compounds. Future research directions include investigating novel high molecular weight synthetic phenolic antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition and Environmental Remediation
The decomposition of environmental pollutants such as methyl tert-butyl ether (MTBE) using cold plasma reactors has been explored, with implications for the degradation of similar compounds. This method demonstrates the feasibility of applying radio frequency (RF) plasma for the decomposition and conversion of MTBE and potentially other tert-butyl derivatives into less harmful substances. Such applications are crucial for addressing the environmental pollution caused by fuel additives and other industrial chemicals. The study provides a foundation for further exploration of cold plasma technology for environmental remediation purposes (Hsieh et al., 2011).
Chemical Recycling and Sustainable Applications
Research into the chemical recycling of poly(ethylene terephthalate) (PET) has shed light on processes relevant to the recycling and sustainable use of similar chemical structures, including 4-(tert-Butyl)benzylamine derivatives. By employing hydrolysis and glycolysis, it is possible to recover and repurpose materials from post-consumer products. These methods highlight the potential for creating value-added materials and contributing to a circular economy. Such approaches are essential for reducing the environmental impact of plastics and other synthetic materials by transforming waste into usable resources (Karayannidis & Achilias, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to be used as an intermediate in organic synthesis, particularly in the preparation of imines .
Mode of Action
It’s known to be involved in the preparation of imines via tio2-catalyzed aerobic photocatalytic oxidation of benzylic amines .
Biochemical Pathways
The compound is primarily used as an intermediate in organic synthesis .
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
As an intermediate in organic synthesis, its effects would depend on the specific compounds it helps to produce .
Action Environment
As an intermediate in organic synthesis, these factors would likely depend on the specific context of its use .
properties
IUPAC Name |
(4-tert-butylphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7H,8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARHPSYFKRETIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586253 | |
Record name | 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59528-30-2 | |
Record name | 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-tert-butylphenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.